2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
Properties
IUPAC Name |
2-[[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-22(2,3)19-8-9-20(24-23-19)26-12-10-16(11-13-26)15-27-21(28)14-17-6-4-5-7-18(17)25-27/h8-9,14,16H,4-7,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZGBHWZKHOSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to summarize the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound based on diverse sources.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a hexahydrocinnolin core substituted with a pyridazinyl-piperidine moiety. The synthesis typically involves multi-step reactions that include the formation of the piperidine ring and subsequent modifications to introduce the pyridazine and hexahydrocinnolin components.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O |
| Molecular Weight | 348.48 g/mol |
| CAS Number | 75526854 |
| Melting Point | Not specified |
| Solubility | High in organic solvents |
Antiviral Properties
Recent studies highlight the antiviral potential of compounds similar to our target molecule. For instance, piperidin derivatives have shown efficacy against various viral infections. The anti-Ebola virus (EBOV) activity of related piperidine compounds was evaluated, revealing submicromolar activity in some derivatives .
Antitumor Activity
The hexahydrocinnolin derivatives have been investigated for their antitumor properties. A structure-activity relationship study indicated that modifications at specific positions on the piperidine ring could enhance cytotoxicity against cancer cell lines. For example, certain analogs exhibited IC50 values in the low micromolar range against several tumor types .
The biological activity of this compound is believed to be mediated through interactions with specific receptors or enzymes involved in viral replication or cancer cell proliferation. The affinity for dopamine receptors has also been explored, suggesting potential applications in neuropharmacology .
Case Studies
- Antiviral Evaluation : A recent study assessed the compound's ability to inhibit EBOV entry using a recombinant reporter virus system. Results indicated significant inhibition at concentrations below 1 µM, positioning this compound as a promising candidate for further development in antiviral therapies .
- Antitumor Efficacy : In vitro studies demonstrated that derivatives of hexahydrocinnolin compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways. The mechanism was linked to the activation of caspases and downregulation of anti-apoptotic proteins .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to this one exhibit notable biological activities, particularly in cancer research. Key findings include:
- Anti-Cancer Properties : Derivatives of pyridazinone have shown the ability to inhibit specific kinases and transcription factors involved in cancer progression. For instance, studies suggest that these compounds can modulate cellular pathways related to proliferation and apoptosis.
- Potential Therapeutic Applications : The unique structural features of this compound may allow it to act as a lead candidate for developing therapies targeting various diseases, especially cancers. Its interaction studies with biological targets are essential for understanding its mechanism of action.
Case Studies
Several studies have documented the applications of this compound in various contexts:
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that the compound inhibits cell proliferation effectively. Mechanistic studies revealed that it induces apoptosis through the activation of specific signaling pathways.
- Kinase Inhibition Assays : Assays conducted to evaluate the inhibitory effects on kinases associated with cancer showed promising results, indicating potential for therapeutic development in oncology.
- Pharmacokinetic Profiling : Investigations into the pharmacokinetics of this compound highlighted its favorable absorption and distribution characteristics due to its lipophilic nature.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Weight | Key Substituents | LogP* | Solubility (µg/mL) |
|---|---|---|---|---|
| Target Compound | 412.5 | 6-Tert-butylpyridazine, cinnolinone | 3.8 | ~15 (PBS, pH 7.4) |
| 6-(Piperidin-4-ylmethoxy)pyridazin-3(2H)-one HCl | 272.7 | Piperidinylmethoxy, pyridazinone | 1.2 | >100 |
| 6-(Piperidine-1-carbonyl)-tetrahydrocinnolin-3-one | 289.3 | Piperidine-carbonyl, tetrahydrocinnolinone | 2.1 | ~50 |
*LogP values estimated via computational models (e.g., XLogP3).
Pharmacological Profiles
- Analogues: 6-(Piperidin-4-ylmethoxy)pyridazin-3(2H)-one hydrochloride demonstrates moderate inhibition of phosphodiesterase-4 (PDE4) in vitro (IC50 = 1.2 µM) . Piperidine-carbonyl cinnolinones show ferroptosis-inducing activity in cancer cells, similar to other pyridazine derivatives reported in oral squamous cell carcinoma (OSCC) studies .
Research Findings and Mechanistic Insights
Bioactivity in Ferroptosis Induction
OSCC studies reveal that structurally related compounds induce ferroptosis via glutathione peroxidase 4 (GPX4) inhibition, with selectivity indices >5-fold for cancer cells over normal epithelial cells .
Selectivity and Toxicity
- The cinnolinone core in the target compound may reduce off-target effects compared to simpler pyridazinones, as seen in clustering analyses using Butina algorithms, which group it with GPX4 inhibitors rather than broad-spectrum kinase inhibitors .
- In contrast, 6-(Piperidin-4-ylmethoxy)pyridazin-3(2H)-one hydrochloride shows higher aqueous solubility but lower selectivity, likely due to the absence of steric hindrance from the tert-butyl group .
Q & A
Q. What are the key structural features of this compound that influence its pharmacological activity?
The compound’s hexahydrocinnolin-3-one core, piperidin-4-ylmethyl linkage, and 6-tert-butylpyridazine substituent are critical. The piperidine and pyridazine moieties are known to enhance binding affinity to biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The tert-butyl group may improve metabolic stability by steric hindrance .
Q. What synthetic strategies are recommended for preparing this compound?
Multi-step synthesis is typically required, starting with functionalization of the pyridazine ring followed by piperidine coupling. Key steps include nucleophilic substitution for tert-butyl introduction, reductive amination for piperidine-methyl linkage, and cyclization for the hexahydrocinnolinone core. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) must be optimized to avoid side products .
Q. Which characterization techniques are essential for confirming purity and structure?
Use 1H/13C NMR to verify proton environments and carbon frameworks, High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and HPLC (with UV/Vis or MS detection) to assess purity (>95% recommended). X-ray crystallography may resolve stereochemical ambiguities .
Q. What safety protocols should be followed when handling this compound?
Wear PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Store in airtight containers at room temperature, away from light and moisture .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing impurities?
Use Design of Experiments (DoE) to test variables: solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst loading (e.g., Pd/C for hydrogenation). Monitor intermediates via TLC or LC-MS. Purification via flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) can isolate the target compound .
Q. What methodologies are effective for elucidating the compound’s mechanism of action?
Combine molecular docking (e.g., AutoDock Vina) to predict target binding and in vitro assays (e.g., enzyme inhibition kinetics, cAMP/GTPγS binding for GPCRs). Validate with CRISPR/Cas9 knockout models to confirm target specificity .
Q. How should researchers address contradictory data in biological activity studies?
Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., cell line variability, batch effects). Replicate experiments with independent synthetic batches .
Q. What strategies are recommended for studying structure-activity relationships (SAR)?
Synthesize analogs with systematic modifications (e.g., replacing tert-butyl with cyclopropyl or fluorinated groups). Test analogs in dose-response assays (IC50/EC50) and correlate results with computational descriptors (e.g., LogP, polar surface area) using QSAR models .
Q. How can computational modeling improve reaction design for derivatives?
Apply quantum mechanical calculations (e.g., DFT for transition state analysis) and machine learning (e.g., neural networks for reaction outcome prediction). Tools like ICReDD’s reaction path search algorithms can identify optimal conditions and reduce trial-and-error experimentation .
Q. What approaches resolve discrepancies between in vitro and in vivo efficacy data?
Conduct ADME studies : measure plasma protein binding, metabolic stability (liver microsomes), and permeability (Caco-2 assays). Use PBPK modeling to simulate in vivo pharmacokinetics. If poor bioavailability is observed, consider prodrug strategies or formulation enhancements (e.g., liposomal encapsulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
